
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamides or thioureas with α-haloketones.
Introduction of the ethoxy group: This step involves the reaction of the thiazole intermediate with ethylating agents under basic conditions.
Formation of the enone structure: This can be accomplished through aldol condensation reactions involving the thiazole intermediate and suitable aldehydes or ketones.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(2,5-Dimethylthiazol-4-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2-(2,5-Dimethylthiazol-4-yl)acetic acid: This compound has similar biological activities but differs in its chemical structure and specific applications.
4-Phenylthiazole: Known for its antifungal and antibacterial properties, it has a different substitution pattern on the thiazole ring.
Thiazole-4-carboxylic acid: This compound is used in the synthesis of various pharmaceuticals and has distinct chemical properties compared to this compound
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(E)-1-(2,5-dimethyl-1,3-thiazol-4-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)14-8(3)11-10/h5-6H,4H2,1-3H3/b6-5+ |
InChI Key |
OLBWXQUWSFMLAV-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(SC(=N1)C)C |
Canonical SMILES |
CCOC=CC(=O)C1=C(SC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


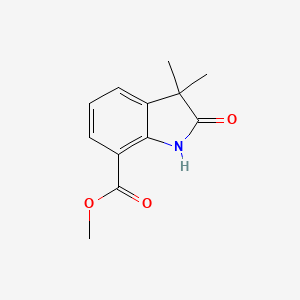
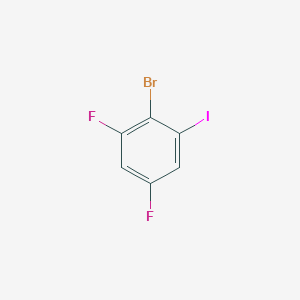

![4-[(Methylamino)methyl]thian-4-olhydrochloride](/img/structure/B13644281.png)
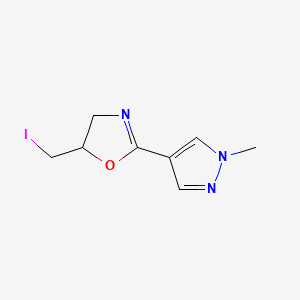
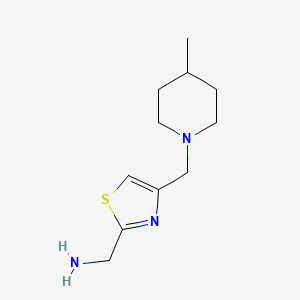

![2-Azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B13644317.png)

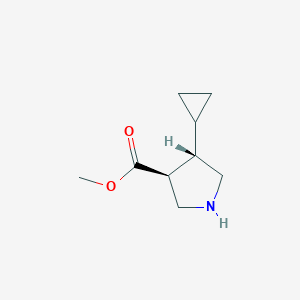

![2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B13644351.png)

![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
